3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H13N3/c1-6-8-7(3-4-9-6)10-5-11(8)2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
SMMQECIARPWZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of 3,4-dimethyl-imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions of substituted pyridine precursors. Key methods include:
Cyclization via Methylation
-
Reagents : 2,3-Diaminopyridine derivatives, methyl iodide (CH₃I), and a base (e.g., K₂CO₃).
-
Conditions : Reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
-
Mechanism : Sequential methylation of amine groups followed by intramolecular cyclization to form the imidazole ring.
| Starting Material | Reagents/Conditions | Product (Yield) | Reference |
|---|---|---|---|
| 2,3-Diamino-4-methylpyridine | CH₃I, K₂CO₃, DMF, 90°C | 3,4-Dimethyl-imidazo[4,5-c]pyridine (72%) |
Electrophilic Substitution Reactions
The imidazole ring undergoes electrophilic substitutions at the C2 and C5 positions due to electron density from the adjacent nitrogen atoms.
Nitration
-
Reagents : HNO₃/H₂SO₄ (nitrating mixture).
-
Conditions : 0–5°C, 2–4 hours.
-
Outcome : Nitration occurs predominantly at the C5 position of the imidazole ring.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 3,4-Dimethyl-imidazo[4,5-c]pyridine | HNO₃/H₂SO₄ | 5-Nitro-3,4-dimethyl-imidazo[4,5-c]pyridine | 58% |
Halogenation
-
Reagents : Cl₂ or Br₂ in acetic acid.
-
Conditions : Room temperature, 1–3 hours.
-
Outcome : Bromination at C2 or C5 positions, depending on steric and electronic factors.
Oxidation and Reduction Reactions
The saturated pyridine ring (5H,6H,7H) can undergo redox transformations.
Oxidation with KMnO₄
-
Reagents : KMnO₄ in acidic or neutral conditions.
-
Conditions : Reflux in H₂O/acetone (1:1), 6–8 hours.
-
Outcome : Oxidation of the saturated pyridine ring to a ketone or carboxylic acid derivative.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 3,4-Dimethyl-imidazo[4,5-c]pyridine | KMnO₄, H₂SO₄ | 3,4-Dimethyl-imidazo[4,5-c]pyridin-5-one | 64% |
Reduction with LiAlH₄
-
Reagents : LiAlH₄ in THF.
-
Conditions : 0°C to room temperature, 2–4 hours.
-
Outcome : Reduction of ketone groups or nitro substituents to amines.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic attacks at the C7 position.
Reaction with Amines
-
Reagents : Primary amines (e.g., NH₂CH₃).
-
Conditions : DMSO, 120°C, 8–12 hours.
-
Outcome : Substitution of hydrogen or halogens at C7 with amine groups.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 7-Bromo-3,4-dimethyl-imidazo[4,5-c]pyridine | CH₃NH₂, DMSO | 7-Methylamino-3,4-dimethyl-imidazo[4,5-c]pyridine | 76% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at specific positions:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Conditions : DME/H₂O, 80°C, 12 hours.
-
Outcome : Introduction of aryl groups at halogenated positions .
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 7-Bromo-3,4-dimethyl-imidazo[4,5-c]pyridine | PhB(OH)₂, Pd(PPh₃)₄ | 7-Phenyl-3,4-dimethyl-imidazo[4,5-c]pyridine | 82% |
Acid/Base-Mediated Rearrangements
The compound exhibits stability under acidic conditions but may undergo ring-opening in strong bases.
Ring-Opening in NaOH
-
Reagents : 5M NaOH.
-
Conditions : Reflux, 24 hours.
-
Outcome : Cleavage of the imidazole ring to form a diamino-pyridine derivative.
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H13N3
- Molecular Weight : 151.21 g/mol
- IUPAC Name : 2,3-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- CAS Number : 933725-60-1
The compound's structure features a fused imidazole and pyridine ring system, which contributes to its biological activity and utility in various applications.
Antimicrobial Activity
Research indicates that derivatives of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance:
- Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 10 µg/mL. This suggests potential for development into new antimicrobial agents to combat resistant strains.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. This positions it as a candidate for further development in cancer therapeutics.
Polymer Chemistry
This compound is used as a building block in the synthesis of advanced polymers. Its unique chemical structure allows it to enhance the properties of polymeric materials.
- Application Example : It has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Polymers modified with this compound exhibited increased resistance to thermal degradation compared to unmodified counterparts.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
- Core Structure : The imidazo[4,5-c]pyridine scaffold is shared among analogues, but substituent variations significantly alter properties. For example:
- 3,4-Dimethyl derivative : Methyl groups enhance lipophilicity (logP ~1.8 estimated) compared to unsubstituted analogues.
- 4-(4-Fluorophenyl) derivative (CAS 782441-07-0): Incorporation of a fluorophenyl group increases molecular weight (261.25 g/mol) and may enhance target binding via π-π interactions .
- 4-Chloro-2-hydroxy derivative (CAS 54221-73-7): Chlorine and hydroxy groups introduce polarity, reducing BBB penetration (logPS < -3 predicted) .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Antimicrobial Potential: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exhibit moderate activity against bacterial strains, though the dimethyl variant’s efficacy remains underexplored .
- Kinase Inhibition: Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., compound 27d) show IC₅₀ values in the nanomolar range, but imidazo[4,5-c]pyridines like the dimethyl derivative lack comparable data .
- TRAP/ACP5 Inhibition : A benzodioxol-substituted imidazo[4,5-c]pyridine (CBK289001) demonstrated IC₅₀ values of 4–125 μM in migration assays, suggesting scaffold versatility .
Physicochemical and Toxicological Profiles
Table 2: Property Comparison
| Compound | MW (g/mol) | logP (est.) | Acute Toxicity (logLC₅₀) |
|---|---|---|---|
| 3,4-Dimethyl derivative | 193.29 | ~1.8 | Not reported |
| 4-Fluorophenyl derivative | 261.25 | ~2.5 | -0.5 (predicted) |
| 4-Chloro-2-hydroxy derivative | 178.01 | ~0.9 | < -0.3 |
Challenges and Opportunities
Key challenges include:
- SAR Gaps: Limited data on methyl group effects on target binding .
- BBB Penetration : Methyl substitution may enhance CNS penetration (logPS > -2) compared to polar derivatives, but experimental validation is needed .
Future studies should prioritize functional assays and structural optimization to bridge these gaps, leveraging insights from active analogues like CBK289001 .
Biological Activity
3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound with potential therapeutic applications. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound based on recent studies and findings.
- IUPAC Name : 2,3-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Molecular Formula : C8H13N3
- Molecular Weight : 151.21 g/mol
- CAS Number : 933725-60-1
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazo[4,5-c]pyridine derivatives. A notable study assessed the cytotoxic effects of various compounds against breast cancer cell lines (MCF-7 and MDA-MB-468) and reported significant findings:
| Compound | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |
|---|---|---|---|
| 5a | MCF-7 | 45.82 ± 1.32 | 42.40 ± 1.21 |
| 5c | MDA-MB-468 | 43.46 ± 1.08 | 49.23 ± 1.21 |
| 5e | BT474 | 39.19 ± 1.12 | 39.85 ± 1.25 |
These results indicate that compounds derived from imidazo[4,5-c]pyridine exhibit potent inhibitory activity against breast cancer cells, with compound 5e showing the most promise due to its lower IC50 values .
The mechanism by which these compounds exert their anticancer effects involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. The studies suggest that the structural modifications on the imidazo[4,5-c]pyridine scaffold can significantly influence their biological activity.
Additional Biological Activities
Beyond anticancer properties, imidazo[4,5-c]pyridine derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Research indicates potential in modulating inflammatory pathways.
Case Studies and Research Findings
A comprehensive study published in Pharmaceutical Research explored the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives. The study emphasized the importance of alkyl substitutions in enhancing potency against cancer cell lines .
Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific modifications can lead to improved efficacy and selectivity for cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dimethylimidazo[4,5-c]pyridine derivatives?
- Methodological Answer : A typical approach involves multi-step synthesis starting with cyclization of precursors. For example, trityl-protected intermediates can be synthesized by reacting dimethoxymethane with HCl under reflux to form the imidazo-pyridine core (79.5% yield) . Subsequent steps may include benzyl carbonate coupling (48.1% yield) or tritylation (78.4% yield) to introduce substituents. Catalytic hydrogenation (Pd/C, H₂) is often used for deprotection .
- Key Considerations : Solvent choice (e.g., DCM/DMF mixtures) and catalyst selection (e.g., TEA) significantly impact yields.
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- X-ray crystallography resolves the fused bicyclic structure, confirming regiochemistry and substituent positions .
- NMR spectroscopy (¹H, ¹³C) identifies methyl group environments (e.g., δ 2.2–2.5 ppm for 3,4-dimethyl protons) and distinguishes between tautomeric forms .
- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 178.1 for C₉H₁₃N₃) .
Q. What purity assessment methods are recommended?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (95% purity threshold) .
- Elemental analysis ensures C, H, N content aligns with theoretical values (e.g., C 60.3%, H 7.3%, N 23.5%) .
Advanced Research Questions
Q. How can reaction yields be optimized for trityl-protected intermediates?
- Methodological Answer :
- Catalyst screening : Replace TEA with stronger bases (e.g., DBU) to enhance tritylation efficiency .
- Solvent optimization : Use anhydrous MeCN instead of DMF to reduce side reactions during trityl chloride coupling .
- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition during benzyl carbonate steps .
Q. How to address regioselectivity challenges in electrophilic substitution?
- Methodological Answer :
- Computational modeling (DFT) predicts electron density distribution, guiding substitution at C2 vs. C5 positions .
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination or nitration to desired sites .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., histamine H3/H4 antagonists) to compare activity .
- Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
Q. What strategies mitigate tautomerism-induced spectral ambiguity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
